molecular formula C20H19N3O3S3 B2878291 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 394227-86-2

4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2878291
CAS No.: 394227-86-2
M. Wt: 445.57
InChI Key: SOHSJPXIHHJGPL-UHFFFAOYSA-N
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Description

4-(N,N-Diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a diallylsulfamoyl group at the 4-position and a thiazole ring at the N-position. The thiazole ring is further substituted with a thiophen-2-yl group at its 4-position. This structure combines sulfonamide, benzamide, and heteroaromatic moieties, which are commonly associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S3/c1-3-11-23(12-4-2)29(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17(14-28-20)18-6-5-13-27-18/h3-10,13-14H,1-2,11-12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHSJPXIHHJGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a synthetic derivative that combines elements of thiazole and thiophene, which are known for their biological activities. This article explores its biological activity, particularly focusing on its antitumor potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N2O2S2\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}_{2}

This structure features a thiazole ring, a thiophene moiety, and a sulfamoyl group, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing thiazole and thiophene structures exhibit various biological activities, including:

  • Antitumor Activity : Many thiazole derivatives have been reported to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation markers.

The antitumor activity of thiazole and thiophene derivatives often involves several mechanisms:

  • Inhibition of DNA/RNA Synthesis : Compounds may interfere with nucleic acid synthesis, disrupting cell division.
  • Targeting Kinases : Thiazole derivatives can inhibit key kinases involved in cancer progression.
  • Induction of Apoptosis : These compounds may activate apoptotic pathways, leading to programmed cell death in cancer cells.

Case Studies

  • In Vitro Studies : A study investigated the cytotoxic effects of thiazole derivatives on various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 5 to 20 µM for selected compounds .
  • Molecular Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to dihydrofolate reductase (DHFR), a critical target in cancer therapy, indicating potential as an antitumor agent .
  • Comparative Analysis : In comparison with standard chemotherapeutics like cisplatin, certain thiazole derivatives exhibited lower cytotoxicity towards normal cells while maintaining efficacy against tumor cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of compounds similar to this compound. For instance:

  • Bacterial Strains Tested : Compounds were evaluated against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, showing promising antibacterial activity with MIC values below 50 µg/mL .

Summary Table of Biological Activities

Activity TypeTargeted Cells/OrganismsIC50/Effectiveness
AntitumorA549, HepG25 - 20 µM
AntimicrobialS. aureus, E. coliMIC < 50 µg/mL
Anti-inflammatoryVariousNot quantified

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substitutions
Compound Name Sulfamoyl Group Thiazole Substituent Aromatic/Functional Group Reference
This compound (Target) N,N-Diallyl 4-(Thiophen-2-yl) Benzamide N/A
4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide N,N-Diethyl 4-(4-Fluorophenyl) Benzamide
4-(Dipropylsulfamoyl)-N-[4-thiophen-2-yl-1,3-thiazol-2-yl]benzamide N,N-Dipropyl 4-(Thiophen-2-yl) Benzamide
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (50) N,N-Dimethyl 4-(4-Bromophenyl) Benzamide
N-(4-(2-Pyridyl)thiazol-2-yl)benzamide None 4-(2-Pyridyl) Benzamide
  • Allyl groups may also enhance metabolic stability due to reduced oxidation susceptibility compared to alkyl chains .
  • Thiazole Substituents: The thiophen-2-yl group in the target compound provides an electron-rich heteroaromatic system, contrasting with fluorophenyl () or pyridyl () groups. Thiophene’s sulfur atom may engage in unique non-covalent interactions (e.g., sulfur-π or hydrogen bonding) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Yield (%) Solubility Trends Reference
4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide Not reported 78–90* Moderate in polar solvents
N-(4-(2-Pyridyl)thiazol-2-yl)benzamide 177.2 85 Low in water
N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)phenethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide 295–297 57 Poor aqueous solubility

*Yields for analogous compounds in and range from 78–90%, suggesting efficient synthetic routes for benzamide-thiazole hybrids. The target compound’s diallyl group may lower melting points compared to rigid substituents (e.g., pyridyl), but this requires experimental validation.

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